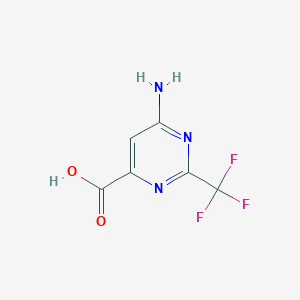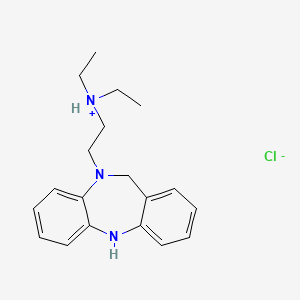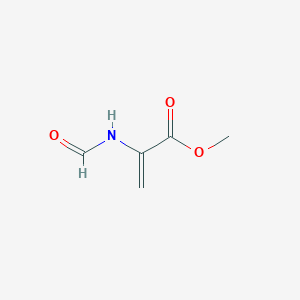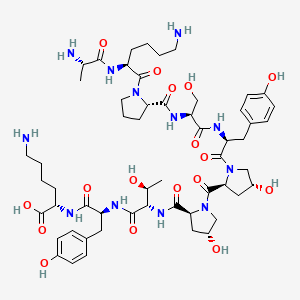
Manganite (Mn(OH)O) (mineral)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganite is a mineral composed of manganese oxide-hydroxide, with the chemical formula MnO(OH). It crystallizes in the monoclinic system and is known for its prismatic, deeply striated crystals that often group together in bundles. The mineral exhibits a dark steel-gray to iron-black color with a submetallic luster and a reddish-brown streak . Manganite has been historically significant as a pigment and a fire starter by lowering the combustion temperature of wood .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganite can be synthesized through various methods, including mechanochemical synthesis and hydrothermal processes. Mechanochemical synthesis involves the mechanical activation of manganese oxide powders followed by heat treatment at temperatures around 700°C to 1200°C . Hydrothermal synthesis involves the reaction of manganese salts under high-pressure and high-temperature conditions to form manganite crystals.
Industrial Production Methods: Industrial production of manganite typically involves the extraction of manganese ores followed by purification and crystallization processes. The mineral is often found in low-temperature hydrothermal veins associated with other manganese oxides and carbonates .
Analyse Des Réactions Chimiques
Types of Reactions: Manganite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form manganese dioxide (MnO2) or reduced to form manganese(II) oxide (MnO) .
Common Reagents and Conditions:
Oxidation: Manganite reacts with hydrogen peroxide (H2O2) to form manganese dioxide (MnO2) and water (H2O).
Major Products:
Oxidation: MnO(OH) + H2O2 → MnO2 + 2H2O
Reduction: MnO(OH) + H2 → MnO + H2O
Applications De Recherche Scientifique
Manganite has a wide range of scientific research applications due to its unique properties:
Biology and Medicine: Manganite nanoparticles are explored for their potential use in magnetic resonance imaging (MRI) as contrast agents and in magnetic fluid hyperthermia for cancer treatment.
Industry: Manganite is used in the production of manganese alloys and as a pigment in ceramics and glass.
Mécanisme D'action
The mechanism by which manganite exerts its effects is primarily through its redox properties. Manganite can readily participate in oxidation-reduction reactions, making it useful in catalysis and environmental remediation. The molecular targets and pathways involved include the reduction of pollutants and the oxidation of organic compounds .
Comparaison Avec Des Composés Similaires
Manganite is part of a group of manganese oxide-hydroxide minerals, including:
Groutite (MnO(OH)): Similar to manganite but crystallizes in the orthorhombic system.
Feitknechtite (MnO(OH)): Another polymorph of manganese oxide-hydroxide with a different crystal structure.
Pyrolusite (MnO2): A more oxidized form of manganese oxide, commonly used in batteries and as a catalyst.
Manganite is unique due to its specific crystal structure and redox properties, which make it particularly useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
1310-98-1 |
|---|---|
Formule moléculaire |
HMnO3- |
Poids moléculaire |
103.944 g/mol |
Nom IUPAC |
hydroxy-oxido-oxomanganese |
InChI |
InChI=1S/Mn.H2O.2O/h;1H2;;/q+1;;;-1/p-1 |
Clé InChI |
CIXCGGAMSDMNLE-UHFFFAOYSA-M |
SMILES canonique |
O[Mn](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






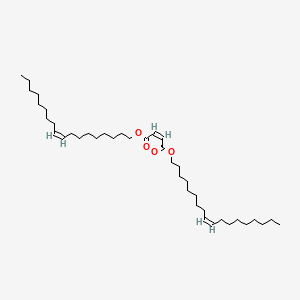

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
